10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-chloro-
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Overview
Description
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-chloro- is a complex chemical compound known for its unique structure and properties. It belongs to the phenothiazine class of compounds, which are widely studied for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-chloro- typically involves multiple steps, starting with the preparation of the phenothiazine core. This core is then functionalized with various substituents to achieve the desired compound. Common reagents used in the synthesis include chlorinating agents, amines, and carbonyl compounds. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-chloro- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-chloro- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-
- 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-
Uniqueness
Compared to similar compounds, 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-2-chloro- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
65241-03-4 |
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Molecular Formula |
C21H23ClN4O5S |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-[(2-chlorophenothiazine-10-carbonyl)-[2-(methylcarbamoyloxy)ethyl]amino]ethyl N-methylcarbamate |
InChI |
InChI=1S/C21H23ClN4O5S/c1-23-19(27)30-11-9-25(10-12-31-20(28)24-2)21(29)26-15-5-3-4-6-17(15)32-18-8-7-14(22)13-16(18)26/h3-8,13H,9-12H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
IPHHAKZHHLDMOF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCCN(CCOC(=O)NC)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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